molecular formula C12H6ClFN2O B1457279 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile CAS No. 1183594-45-7

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile

Cat. No.: B1457279
CAS No.: 1183594-45-7
M. Wt: 248.64 g/mol
InChI Key: YUJZNHPPUMTNMM-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2O. It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group attached to a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile typically involves the reaction of 2-chloro-4-fluorophenol with nicotinonitrile under specific conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the formation of the desired product . The reaction is carried out in an organic solvent, with careful control of temperature and addition rates to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, recycling of reagents and solvents is often implemented to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2O/c13-10-6-9(14)3-4-11(10)17-12-8(7-15)2-1-5-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJZNHPPUMTNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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